molecular formula C7H7NO4 B12869615 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione

Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione

Cat. No.: B12869615
M. Wt: 169.13 g/mol
InChI Key: HQSSPGIEOMLWSL-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-aroyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3-(arylamino)-5,5-dimethylcyclohex-2-en-1-ones in anhydrous chloroform . The reaction is carried out at room temperature and monitored until the disappearance of the red color typical of the initial pyrrolooxazinetriones .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as visible light-promoted reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-(arylamino)-5,5-dimethylcyclohex-2-en-1-ones yields spiro[indole-3,2’-pyrrole]-2,4,5’-triones .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,3,4-trione

InChI

InChI=1S/C7H7NO4/c9-5-7(11)12-6(10)4-2-1-3-8(4)5/h4H,1-3H2

InChI Key

HQSSPGIEOMLWSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)OC(=O)C(=O)N2C1

Origin of Product

United States

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